Home > Products > Screening Compounds P42561 > Thalidomide-4-NH-PEG1-NH2 TFA
Thalidomide-4-NH-PEG1-NH2 TFA -

Thalidomide-4-NH-PEG1-NH2 TFA

Catalog Number: EVT-15273307
CAS Number:
Molecular Formula: C19H21F3N4O7
Molecular Weight: 474.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Thalidomide-4-NH-PEG1-NH2 trifluoroacetic acid is classified under small molecule drugs and is primarily utilized in research settings, particularly in the development of targeted protein degradation technologies such as PROTAC (Proteolysis Targeting Chimeras). The compound is recognized for its role in selectively degrading bromodomain and extraterminal domain proteins, specifically BRD2 and BRD4, which are implicated in various cancers.

Synthesis Analysis

Methods and Technical Details

The synthesis of Thalidomide-4-NH-PEG1-NH2 trifluoroacetic acid typically involves several key steps:

  1. Activation of Thalidomide: The initial step involves activating Thalidomide using specific reagents to form an intermediate that can react with the polyethylene glycol linker.
  2. Conjugation: The activated Thalidomide is then reacted with NH-PEG1-NH-Boc under controlled conditions. This reaction forms the desired conjugate through amide bond formation.
  3. Purification: The resulting product is purified using chromatography techniques to ensure high purity levels suitable for biological assays.

This synthetic route is advantageous due to its efficiency and the stability provided by the trifluoroacetic acid group during the conjugation process.

Molecular Structure Analysis

Structure and Data

The molecular formula of Thalidomide-4-NH-PEG1-NH2 trifluoroacetic acid is C19H21F3N4O6C_{19}H_{21}F_{3}N_{4}O_{6} with a molecular weight of 458.39 g/mol. The structure features a Thalidomide core connected to a polyethylene glycol linker, which enhances solubility and facilitates interaction with biological targets.

PropertyValue
Molecular FormulaC19H21F3N4O6C_{19}H_{21}F_{3}N_{4}O_{6}
Molecular Weight458.39 g/mol
CAS Number2093387-50-7
Chemical Reactions Analysis

Reactions and Technical Details

Thalidomide-4-NH-PEG1-NH2 trifluoroacetic acid can undergo various chemical reactions:

  1. Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of reactive amine groups.
  2. Oxidation and Reduction: The compound can also undergo oxidation or reduction under specific conditions, allowing for further functionalization.

Common reagents used include nucleophiles like amines and thiols for substitution reactions, while hydrogen peroxide may be employed for oxidation processes. Sodium borohydride is typically used for reduction reactions.

Mechanism of Action

Thalidomide-4-NH-PEG1-NH2 trifluoroacetic acid functions primarily as a ligand for Cereblon, which is part of the Cullin 4 RING E3 ubiquitin ligase complex. Upon binding to Cereblon, this compound facilitates the recruitment of target proteins for ubiquitination. This process marks them for degradation via the proteasome, effectively reducing their levels within cells. This mechanism underpins its application in targeted protein degradation strategies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Thalidomide-4-NH-PEG1-NH2 trifluoroacetic acid include:

  • Appearance: Typically presented as a solid or powder.
  • Solubility: Enhanced solubility due to the polyethylene glycol component.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture and light.
  • Reactivity: Reacts readily with nucleophiles due to its amine functionalities.
Applications

Thalidomide-4-NH-PEG1-NH2 trifluoroacetic acid has several significant applications:

  1. Biochemical Research: It is extensively used in studies related to protein-protein interactions and the ubiquitin-proteasome system.
  2. Pharmaceutical Development: The compound plays a crucial role in developing new therapeutics aimed at targeted protein degradation, particularly in cancer research.
  3. Clinical Research: Investigated for potential applications in treating various cancers by modulating protein levels involved in tumor growth.
Mechanistic Role in Targeted Protein Degradation

Cereblon (CRBN) Recruitment Dynamics

Structural Determinants of CRBN-Thalidomide Conjugate Interactions

Thalidomide-4-NH-PEG1-NH₂ TFA (CAS 2490499-21-1) binds CRBN via its phthalimide moiety, embedding within the tri-tryptophan pocket (Trp380, Trp386, Trp400) of the E3 ligase. This interaction is stabilized by hydrogen bonding between the glutarimide ring and His378, with the PEG1 linker extending the terminal amine group solvent-exposed for conjugation to target protein ligands. The trifluoroacetate (TFA) salt enhances solubility without perturbing the binding interface. Key structural studies confirm that the PEG1 spacer maintains optimal distance (∼11 Å) between CRBN and the neosubstrate, ensuring efficient ubiquitin transfer [1] [2] [8].

Table 1: Structural Parameters of CRBN Ligands

CompoundBinding Affinity (Kd, μM)Key CRBN InteractionsLinker Length (Atoms)
Thalidomide-4-NH-PEG1-NH₂ TFA0.48Trp380, Trp386, His3784
Thalidomide (parent)1.95Trp386, Trp400N/A
Thalidomide-NH-PEG1-COOH TFA0.72Trp380, His3784

Kinetic Analysis of Ternary Complex Formation with PROTAC Architectures

Kinetic studies reveal that ternary complexes incorporating Thalidomide-4-NH-PEG1-NH₂ TFA exhibit a kon of 1.2 × 10⁴ M⁻¹s⁻¹ and koff of 8.3 × 10⁻⁵ s⁻¹, indicating rapid complex assembly and prolonged stability. The short PEG1 linker minimizes entropic penalties during target protein recruitment. Molecular dynamics simulations confirm that PEG1-length linkers reduce steric clash by 40% compared to PEG2 variants, enhancing degradation efficiency for sterically constrained targets like kinases [1] [10].

Ubiquitin-Proteasome System (UPS) Modulation

Substrate Selectivity in CRBN-Dependent Ubiquitination

The compound redirects CRBN to ubiquitinate non-native substrates via "molecular glue" reprogramming. Computational modeling identifies that the terminal amine of PEG1 engages the G-loop (residues 402–408) of CRBN, which recognizes substrates with β-hairpin motifs. This enables degradation of previously undruggable proteins (e.g., transcription factors) by facilitating Lys48-linked polyubiquitination. Substrate selectivity is governed by the affinity threshold of the ternary complex (Kd < 100 nM), with PEG1 conjugates showing ∼15% broader substrate scope than bulkier linkers [3] [10].

Comparative Efficacy vs. Thalidomide-PEG2 and Other Linker Variants

Thalidomide-4-NH-PEG1-NH₂ TFA demonstrates superior degradation kinetics (DC50 = 12 nM for BRD4) compared to PEG2 analogs (DC50 = 35 nM). The shorter linker enhances cell permeability (logP = −1.2 vs. PEG2’s −2.8) and reduces off-target degradation by 30%, as validated by proteomic profiling. For IKZF1, PEG1 conjugates achieve 95% degradation at 24h, outperforming PEG3 variants (78%) due to reduced misfolding in the E3-substrate complex [3] [7].

Table 2: Linker Length Impact on Degradation Efficiency

Linker TypeDC50 (nM)Degradation Efficiency (%)Cellular Permeability (logP)
PEG11295-1.2
PEG23578-2.8
PEG34270-3.5

Properties

Product Name

Thalidomide-4-NH-PEG1-NH2 TFA

IUPAC Name

4-[2-(2-aminoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid

Molecular Formula

C19H21F3N4O7

Molecular Weight

474.4 g/mol

InChI

InChI=1S/C17H20N4O5.C2HF3O2/c18-6-8-26-9-7-19-11-3-1-2-10-14(11)17(25)21(16(10)24)12-4-5-13(22)20-15(12)23;3-2(4,5)1(6)7/h1-3,12,19H,4-9,18H2,(H,20,22,23);(H,6,7)

InChI Key

TVEMKRFOYUKELD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCN.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.